dihydrocytochalasin B

Vue d'ensemble

Description

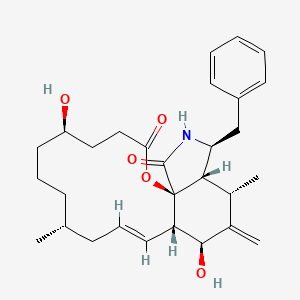

La dihydrocytochalasine B est un membre de la famille des cytochalasines, qui sont des métabolites fongiques connus pour leur capacité à perturber la formation des filaments d'actine. Ce composé est un dérivé semi-synthétique de la cytochalasine B et est utilisé comme sonde pour l'étude des sites de liaison des cytochalasines. Elle se caractérise par sa structure chimique unique, qui comprend un cycle isoindole hydrogéné fortement substitué fusionné à un cycle macrocyclique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La dihydrocytochalasine B est généralement préparée par réduction de la cytochalasine B par le borohydrure de sodium dans le méthanol à 25 °C. Le produit est ensuite récupéré sous forme de fraction soluble dans le chloroforme et cristallisé dans un mélange benzène : hexane .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la dihydrocytochalasine B ne soient pas largement documentées, l'approche générale implique la fermentation du champignon Drechslera dematioidea pour produire de la cytochalasine B, suivie d'une réduction chimique pour obtenir de la dihydrocytochalasine B .

Analyse Des Réactions Chimiques

Core Structural Modification: Hydrogenation

Dihydrocytochalasin B is synthesized via catalytic hydrogenation of cytochalasin B, saturating its β-unsaturated ester group (C=C → C-C). This modification eliminates the reactive α,β-unsaturated carbonyl system, altering its biochemical interactions .

| Property | Cytochalasin B | This compound |

|---|---|---|

| CAS Number | 14930-96-2 | 39156-67-7 |

| Molecular Formula | C₂₉H₃₇NO₅ | C₂₉H₃₉NO₅ |

| Molecular Weight | 479.61 g/mol | 481.62 g/mol |

| Key Functional Group | β-unsaturated ester | Saturated ester |

Actin Polymerization Inhibition

-

Mechanism : Competes with G-actin monomers for barbed-end binding sites.

-

Effect : Disassembly of actin stress fibers, leading to loss of cell motility and cytokinesis inhibition .

Glucose Transport Interaction

Unlike cytochalasin B, H₂CB does not inhibit glucose transport (e.g., GLUT1-4 transporters). Saturation of the β-unsaturated ester abolishes its ability to bind covalently to glucose transporter proteins .

Comparative Binding Studies

H₂CB’s binding affinity to 3T3 cells was analyzed vs. cytochalasin B (CB) and cytochalasin D (CD) :

| Parameter | H₂CB | CB | CD |

|---|---|---|---|

| Sugar Transport IC₅₀ | >100 μM (no effect) | 2–5 μM | >100 μM (no effect) |

| Actin Disruption EC₅₀ | 2–4 μM | 1–2 μM | 0.1–0.5 μM |

| Nuclear Extrusion | Partial inhibition | Full inhibition | Full inhibition |

-

H₂CB displaces ~80% of high-affinity CB binding sites on 3T3 cells but does not interact with glucose transporter-associated sites .

Functional Consequences of Saturation

The hydrogenation of CB to H₂CB results in:

-

Loss of Thiol Reactivity : Inability to form Michael adducts with cysteine residues in actin or transporters .

-

Morphological Specificity : Induces cell rounding and arborization at 2–10 μM, comparable to CB but with ~50% reduced potency .

-

DNA Synthesis Inhibition : Blocks serum-induced DNA synthesis in 3T3 cells by disrupting actin-mediated signaling, independent of glucose transport .

Key Research Findings

-

Actin-Mediated DNA Synthesis : H₂CB inhibits initiation of DNA synthesis in Swiss/3T3 fibroblasts by disorganizing actin cytoarchitecture, highlighting actin’s role in growth factor signaling .

-

Selective Cytotoxicity : Unlike CB, H₂CB does not induce apoptosis in leukemia HL-60 cells, confirming its distinct mechanism .

-

Viral Transformation Resistance : Transformed cells (e.g., SV40-3T3) bypass H₂CB’s growth-inhibitory effects, suggesting transformed phenotypes evade actin-dependent regulatory checkpoints .

Applications De Recherche Scientifique

Cell Motility Studies

Dihydrocytochalasin B is extensively used to study cell motility mechanisms. In a study involving characean internodal cells, H2CB was shown to induce actin reorganization into patches and clusters while inhibiting cytoplasmic streaming . This provides insights into the role of actin dynamics in cellular motility.

Cancer Research

H2CB has been utilized to investigate cancer cell behavior. It has been shown that low doses can inhibit the proliferation of certain cancer cells by disrupting their actin cytoskeleton and preventing necessary cellular processes for growth and migration . For instance, its application in studies revealed that it could effectively block serum-induced DNA synthesis in quiescent cells, emphasizing its potential as a therapeutic agent against tumor progression .

Neurobiology

In neurobiological contexts, H2CB has been explored for its effects on neuronal survival and plasticity. Research indicates that it may play a role in modulating synaptic activity and neuronal death under pathological conditions, such as those induced by glutamate toxicity .

Comparative Data Table

The following table summarizes the effects of this compound compared to other cytochalasins:

| Compound | Potency (relative to CB) | Effects on Cytokinesis | Effects on Cell Morphology | Binding Sites |

|---|---|---|---|---|

| This compound | Slightly less potent | Inhibits | Rounding and arborization | High-affinity sites for motility |

| Cytochalasin B | Baseline | Inhibits | Similar changes | High-affinity sites for sugar transport |

| Cytochalasin D | 5-8 times more potent | Strong inhibition | Distinct morphological changes | Multiple binding sites |

Case Studies

- Effect on 3T3 Cells : A study demonstrated that H2CB does not inhibit glucose uptake but significantly alters cell morphology and inhibits cytokinesis at specific concentrations . This highlights the compound's selective action on different cellular functions.

- Impact on Cancer Cell Migration : Research indicated that H2CB treatment resulted in decreased migration speed of cancer cells, suggesting its potential utility as an anti-metastatic agent .

- Synergistic Effects with Other Compounds : In combination with latrunculins, H2CB showed enhanced effects on actin disruption and cell motility inhibition, indicating potential for combined therapeutic strategies .

Mécanisme D'action

Dihydrocytochalasin B exerts its effects by binding to actin filaments and blocking their polymerization. This inhibition prevents the elongation of actin filaments, leading to changes in cellular morphology and inhibition of cellular processes such as cell division . The compound also affects calcium transport and glucose transport in cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Cytochalasine B : Structure similaire mais plus puissante pour inhiber le transport du glucose.

Cytochalasine D : Connue pour son activité antibiotique et antitumorale.

Cytochalasine E : Unique en produisant un « halo » autour du noyau et en inhibant l'angiogenèse et la croissance tumorale.

Unicité

La dihydrocytochalasine B est unique en ce qu'elle induit des modifications de la morphologie et de la motilité cellulaires sans affecter de manière significative le transport du glucose . Cela en fait un outil précieux pour l'étude des effets des cytochalasines sur les processus cellulaires sans les effets confondants sur le métabolisme du glucose.

Activité Biologique

Dihydrocytochalasin B (H2CB) is a derivative of cytochalasin B, known for its significant effects on cellular processes, particularly in the context of actin dynamics and cell morphology. This article explores the biological activity of H2CB, focusing on its mechanisms of action, effects on cell morphology and motility, and its role in inhibiting cellular processes such as cytokinesis and DNA synthesis.

H2CB primarily acts by disrupting the actin cytoskeleton, which is crucial for various cellular functions including shape maintenance, motility, and division. Research indicates that H2CB does not inhibit sugar uptake in BALB/c 3T3 cells, suggesting that it does not compete with cytochalasin B for binding to high-affinity sites related to sugar transport . Instead, H2CB influences cell morphology and motility through distinct mechanisms.

Comparative Binding Affinity

Studies have shown that H2CB is less potent than cytochalasin B (CB) but more effective than cytochalasin D (CD) in inducing morphological changes in cells. At concentrations ranging from 2-4 µM, cells treated with CB exhibit zeiosis and elongation, while at higher concentrations (10-50 µM), they become arborized and rounded . H2CB's binding properties indicate that it can displace high-affinity bound CB but is less efficient than CB itself at lower concentrations .

Effects on Cell Morphology

The morphological changes induced by H2CB are characterized by:

- Cell Rounding : Low doses cause significant rounding of cells.

- Disruption of Actin Filaments : H2CB leads to a loss of actin microfilament bundles without affecting glucose or thymidine transport .

- Cytokinesis Inhibition : Similar to CB, H2CB inhibits cytokinesis, which is essential for cell division. This effect is linked to the disruption of the actin structure necessary for forming the contractile ring during cell division .

Inhibition of DNA Synthesis

H2CB has been shown to inhibit DNA synthesis in quiescent Swiss/3T3 fibroblasts when added shortly after serum stimulation. This inhibition is reversible and suggests that actin dynamics play a critical role in the initiation of DNA synthesis triggered by growth factors such as epidermal growth factor (EGF) and insulin .

Summary of Biological Effects

Case Studies

- Actin Disorganization : A study demonstrated that H2CB disrupts the actin structure in Swiss/3T3 fibroblasts, leading to impaired cell motility and altered growth factor responses. Cells treated with H2CB showed a significant reduction in actin microfilament bundles compared to controls, highlighting its role in cytoskeletal organization .

- Morphological Analysis : Research comparing the effects of cytochalasins on 3T3 cells indicated that while all compounds induced similar morphological changes, H2CB was less effective than CB but more effective than CD in causing these alterations. This distinction underscores the varying potencies of these compounds in modulating cell shape and behavior .

Propriétés

IUPAC Name |

(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIULKAASLBZREV-RXPQEOCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046323 | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39156-67-7 | |

| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin H(2)B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCYTOCHALASIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.